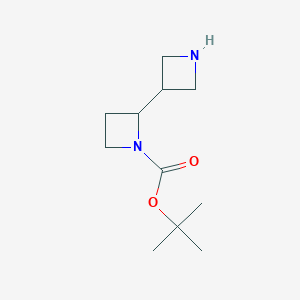
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, or 1,6-Dimethyl-7-TDI, is a heterocyclic compound with a wide range of applications in scientific research and laboratory experiments. It is a relatively new compound, first synthesized in 2019, and is gaining in popularity due to its unique properties and potential for use in a variety of research fields.
科学研究应用
1,6-Dimethyl-7-TDI has a wide range of applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1,6-Dimethyl-7-TDI can be used as a reagent in a variety of reactions, such as the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. In biochemistry, 1,6-Dimethyl-7-TDI can be used as a substrate for enzymes, as a ligand for proteins, and as a catalyst for biochemical reactions. In pharmacology, 1,6-Dimethyl-7-TDI can be used to study the effects of drugs on biological systems.
作用机制
The exact mechanism of action of 1,6-Dimethyl-7-TDI is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is metabolized by enzymes in the body to produce an active form of the compound. This active form is then able to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
1,6-Dimethyl-7-TDI has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to act as an inhibitor of enzymes involved in the synthesis of fatty acids, as well as an inhibitor of the enzyme thymidylate synthase. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as anti-tumor effects.
实验室实验的优点和局限性
1,6-Dimethyl-7-TDI has a variety of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity makes it useful for a variety of reactions. It is also relatively stable, making it suitable for long-term storage. However, 1,6-Dimethyl-7-TDI can be toxic in high concentrations, and it can be expensive to purchase.
未来方向
1,6-Dimethyl-7-TDI has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include further study of its biochemical and physiological effects, its use as a drug delivery system, and its potential use in the development of new drugs. Additionally, 1,6-Dimethyl-7-TDI could be used to study the effects of drugs on biological systems, as well as to study the effects of environmental pollutants on biological systems. Finally, 1,6-Dimethyl-7-TDI could be used to study the effects of various drugs on specific proteins and enzymes, as well as to study the effects of various drugs on the human body.
合成方法
1,6-Dimethyl-7-TDI is synthesized using a method known as the Grignard reaction. This reaction involves the use of a Grignard reagent, a compound made up of an organic halide and a metal, to form an organometallic compound. This compound is then reacted with a compound containing a carbon-oxygen double bond, such as an ester or aldehyde, to form 1,6-Dimethyl-7-TDI. This reaction is relatively simple and can be carried out in a variety of solvents, such as benzene, ether, or THF.
属性
IUPAC Name |
1,6-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-8-11-9-17-18(6)13(11)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDWLZYVPIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)


![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)



![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)